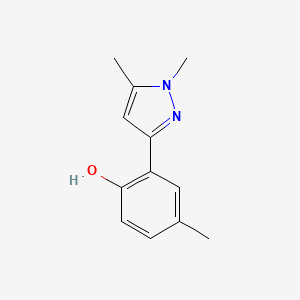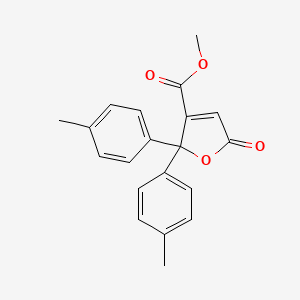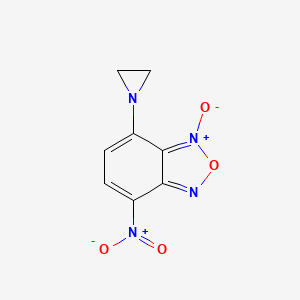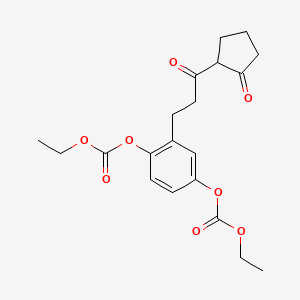![molecular formula C11H8N2 B13954310 Imidazo[4,5,1-jk][1]benzazepine CAS No. 437-77-4](/img/structure/B13954310.png)
Imidazo[4,5,1-jk][1]benzazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo4,5,1-jkbenzazepine is a heterocyclic compound that features a fused ring system combining an imidazole ring with a benzazepine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Imidazo4,5,1-jkbenzazepine typically involves the cyclization of functional derivatives of benzazepines. One common method includes the intramolecular halocyclization of N-allyl-4,5-dihydro-3H-1-benzazepin-2-amines using N-iodo(bromo)succinimide in acetonitrile at room temperature . This method provides high yields and is operationally simple.
Industrial Production Methods: Industrial production methods for Imidazo4,5,1-jkbenzazepine are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for larger-scale production.
Chemical Reactions Analysis
Types of Reactions: Imidazo4,5,1-jkbenzazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: The imidazole ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be performed using palladium on carbon as a catalyst.
Substitution: Halogenating agents like N-iodo(bromo)succinimide are used for halogenation reactions.
Major Products: The major products formed from these reactions include various substituted and functionalized derivatives of Imidazo4,5,1-jkbenzazepine, which can be further utilized in different applications.
Scientific Research Applications
Imidazo4,5,1-jkbenzazepine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Imidazobenzazepine derivatives are used in the production of fluorescent materials and other functional materials.
Mechanism of Action
The mechanism of action of Imidazo4,5,1-jkbenzazepine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets various receptors and enzymes, including histamine (H1), serotonin (5-HT2A), and metabotropic glutamate (mGluR5) receptors.
Pathways Involved: It modulates signaling pathways related to inflammation, cell proliferation, and apoptosis, making it effective in treating conditions like inflammation, cancer, and cardiovascular diseases.
Comparison with Similar Compounds
Imidazo4,5,1-jkbenzazepine can be compared with other similar compounds, such as:
Imidazo[1,2-a]benzazepines: These compounds also feature a fused imidazole and benzazepine ring system but differ in the position of the imidazole ring fusion.
Benzodiazepines: While structurally different, benzodiazepines share some pharmacological properties with Imidazobenzazepine, such as their use in treating anxiety and insomnia.
Uniqueness: Imidazo4,5,1-jkbenzazepine is unique due to its specific ring fusion, which imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
437-77-4 |
|---|---|
Molecular Formula |
C11H8N2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
1,3-diazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13),9,11-hexaene |
InChI |
InChI=1S/C11H8N2/c1-2-7-13-8-12-10-6-3-5-9(4-1)11(10)13/h1-8H |
InChI Key |
XHKJGWCTSXQWFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=CC=C2)N=CN3C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 9,10-bis[(trimethylsilyl)oxy]octadecanoate](/img/structure/B13954228.png)







![N-(9-((1R,3R,4R,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-3-YL)-6-oxo-6,9-dihydro-1H-purin-2-YL)isobutyramide](/img/structure/B13954276.png)
![2-Imidazolidinone, 1-methoxy-3-[4-(1-methylethyl)phenyl]-](/img/structure/B13954277.png)



